molecular formula C6H13NOS B3018028 N-tert-butyl-2-sulfanylacetamide CAS No. 10220-54-9

N-tert-butyl-2-sulfanylacetamide

Cat. No. B3018028
CAS RN: 10220-54-9
M. Wt: 147.24
InChI Key: OXTCFPDPSSQVBS-UHFFFAOYSA-N
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Description

N-tert-butyl-2-sulfanylacetamide is a chemical compound that is related to a class of compounds known for their utility in the synthesis of amines. While the specific compound this compound is not directly mentioned in the provided papers, the related tert-butanesulfinyl and tert-butylsulfonamide groups are extensively studied for their roles in asymmetric synthesis and as nitrogen sources in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones to produce N-tert-butanesulfinyl aldimines and ketimines, which are versatile intermediates for the asymmetric synthesis of amines . These intermediates are activated by the tert-butanesulfinyl group, which also serves as a chiral directing group and can be cleaved after nucleophilic addition . Another related compound, tert-butylsulfonamide, has been used as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins .

Molecular Structure Analysis

The molecular structure of tert-butylsulfonamide derivatives, such as the 1,3,4-thiadiazole derivative mentioned in one of the papers, shows a strong interaction between the sulfonyl group and the thiadiazole ring, indicating that the sulfonyl moiety presents a distorted arrangement around the sulfur atom . This structural information is relevant to understanding the behavior of similar compounds like this compound.

Chemical Reactions Analysis

The tert-butanesulfinyl group is known to facilitate a wide range of chemical reactions. For instance, it enables highly diastereoselective intra- and intermolecular self-condensation reactions of N-tert-butanesulfinyl aldimines . Additionally, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, forming substituted sulfonyl pyrroles . These reactions highlight the versatility of tert-butyl and sulfinyl groups in synthesizing complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound are influenced by the presence of tert-butyl and sulfinyl groups. For example, tert-butanesulfinyl aldimines and ketimines bearing alpha-benzyloxy or alpha-silyloxy substituents are precursors in the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities . The tert-butyl group is known to be a good leaving group, which facilitates the cleavage of the sulfonyl-nitrogen bond under mild acidic conditions . These properties are crucial for the subsequent synthetic transformations of the reaction products.

Safety and Hazards

Safety data sheets indicate that “N-tert-butyl-2-sulfanylacetamide” may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “N-tert-butyl-2-sulfanylacetamide” are not mentioned, there is ongoing research into the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . This suggests potential future applications in the synthesis of structurally diverse compounds.

properties

IUPAC Name

N-tert-butyl-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-6(2,3)7-5(8)4-9/h9H,4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTCFPDPSSQVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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